molecular formula C19H16F3N7O2 B2643153 6-(4-Methoxyphenyl)-2-(2-{[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]amino}ethyl)-2,3-dihydropyridazin-3-one CAS No. 2380190-94-1

6-(4-Methoxyphenyl)-2-(2-{[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]amino}ethyl)-2,3-dihydropyridazin-3-one

Cat. No.: B2643153
CAS No.: 2380190-94-1
M. Wt: 431.379
InChI Key: QFRQXZSSIZYPJZ-UHFFFAOYSA-N
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Description

6-(4-Methoxyphenyl)-2-(2-{[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]amino}ethyl)-2,3-dihydropyridazin-3-one is a complex organic compound that features a combination of various functional groups, including a methoxyphenyl group, a trifluoromethyl group, and a triazolopyridazinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Methoxyphenyl)-2-(2-{[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]amino}ethyl)-2,3-dihydropyridazin-3-one typically involves multi-step organic synthesis. The process may start with the preparation of the triazolopyridazine core, followed by the introduction of the trifluoromethyl group and the methoxyphenyl group. Common reagents used in these steps include trifluoromethylating agents, methoxyphenyl derivatives, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

6-(4-Methoxyphenyl)-2-(2-{[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]amino}ethyl)-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: Substitution reactions can be employed to replace specific atoms or groups within the molecule with other functional groups.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could produce a wide range of functionalized analogs.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel materials.

Biology

In biological research, 6-(4-Methoxyphenyl)-2-(2-{[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]amino}ethyl)-2,3-dihydropyridazin-3-one may be investigated for its potential as a therapeutic agent. Its interactions with biological targets could lead to the discovery of new drugs or treatments for various diseases.

Medicine

In medicine, this compound could be explored for its pharmacological properties. Studies may focus on its efficacy, safety, and mechanism of action in treating specific medical conditions.

Industry

In industrial applications, this compound may be used in the development of new materials with unique properties, such as enhanced stability, reactivity, or functionality.

Mechanism of Action

The mechanism of action of 6-(4-Methoxyphenyl)-2-(2-{[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]amino}ethyl)-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazolopyridazine derivatives, which share the triazolopyridazine core but differ in their substituents. Examples include:

  • 6-(4-Chlorophenyl)-2-(2-{[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]amino}ethyl)-2,3-dihydropyridazin-3-one
  • 6-(4-Methylphenyl)-2-(2-{[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]amino}ethyl)-2,3-dihydropyridazin-3-one

Uniqueness

The uniqueness of 6-(4-Methoxyphenyl)-2-(2-{[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]amino}ethyl)-2,3-dihydropyridazin-3-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields.

Properties

IUPAC Name

6-(4-methoxyphenyl)-2-[2-[[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]amino]ethyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F3N7O2/c1-31-13-4-2-12(3-5-13)14-6-9-17(30)28(26-14)11-10-23-15-7-8-16-24-25-18(19(20,21)22)29(16)27-15/h2-9H,10-11H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFRQXZSSIZYPJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC3=NN4C(=NN=C4C(F)(F)F)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F3N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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